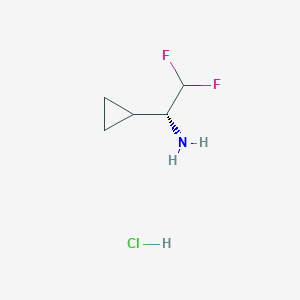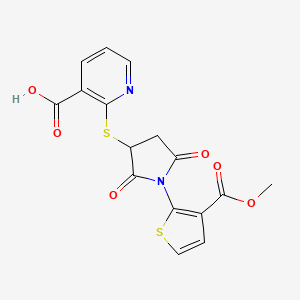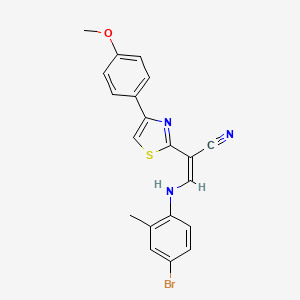
3-chloro-4-fluoro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound usually includes its molecular formula, structural formula, and other identifiers like IUPAC name, CAS number, etc. It may also include the class of compounds it belongs to and its role or significance in various applications .
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the raw materials used, the conditions required, the steps involved in the reaction, and the yield of the product .Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound. Techniques like X-ray crystallography, NMR spectroscopy, etc., are used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes studying the reagents, conditions, mechanism, and the products of the reaction .Physical And Chemical Properties Analysis
This involves studying the properties of the compound like melting point, boiling point, solubility, density, chemical stability, etc .Applications De Recherche Scientifique
Anticancer Activity
- Synthesis and Molecular Structure in Cancer Treatment: A compound structurally similar to the queried chemical, incorporating the benzenesulfonamide moiety, demonstrated potential as an anticancer agent. It showed remarkable activity against various human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer at low micromolar GI50 levels (Sławiński et al., 2012).
Enzyme Inhibition
- Cyclooxygenase Inhibition: A related benzenesulfonamide derivative was identified as a potent and highly selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which is significant in treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
- Carbonic Anhydrase Inhibition: Another study synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides, including derivatives with 4-fluoroacetophenone, showing significant inhibitory effects against carbonic anhydrase enzymes. This is relevant in the treatment of various diseases, including glaucoma and edema (Gul et al., 2016).
Photodynamic Therapy
- Photosensitizer in Cancer Therapy: A derivative of benzenesulfonamide was used in synthesizing a zinc phthalocyanine compound with significant potential in photodynamic therapy for cancer treatment, owing to its high singlet oxygen quantum yield (Pişkin et al., 2020).
Bioimaging and Chemosensing
- Chemosensing Probe for Bioimaging: A benzenesulfonamide derivative was developed as a colorimetric and fluorescence probe for the detection of Sn2+ ions in an aqueous solution. This finding is significant for bioimaging applications, particularly in distinguishing between Sn2+ in cancer cells and normal live cells (Ravichandiran et al., 2020).
Antimicrobial Activity
- Antimicrobial and Antiviral Properties: Compounds structurally related to the queried chemical, incorporating the benzenesulfonamide structure, showed potent antimicrobial and anti-HIV activities. This points to the potential of such compounds in treating infectious diseases (Iqbal et al., 2006).
Environmental Applications
- Detection in Environmental Samples: Benzenesulfonamide derivatives, including structures similar to the queried chemical, were detected in outdoor air particulate matter, highlighting their environmental presence and potential implications for human exposure (Maceira et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-4-fluoro-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFN3O2S/c1-20-15-5-3-2-4-11(15)14(19-20)9-18-23(21,22)10-6-7-13(17)12(16)8-10/h6-8,18H,2-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFYQYWWMREVLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Hydroxymethyl)-2-nitrophenoxy]ethanol](/img/structure/B2647180.png)



![2-chloro-N-[1-(3-hydroxyphenyl)ethyl]-6-methylpyridine-4-carboxamide](/img/structure/B2647185.png)
![2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2647190.png)

![N-(1-cyanocyclohexyl)-2-[2-(trifluoromethyl)quinazolin-4-yl]sulfanylacetamide](/img/structure/B2647193.png)
![{4-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]phenyl}amine](/img/structure/B2647195.png)



![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2647202.png)
![N-(5-chloro-2-hydroxyphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2647203.png)